molecular formula C10H12N2 B1621740 ((2,3-Dimethylphenyl)amino)acetonitrile CAS No. 67083-70-9

((2,3-Dimethylphenyl)amino)acetonitrile

Cat. No.: B1621740
CAS No.: 67083-70-9
M. Wt: 160.22 g/mol
InChI Key: YWJMVRHCDGQFNQ-UHFFFAOYSA-N
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Description

((2,3-Dimethylphenyl)amino)acetonitrile is an organic compound featuring a phenyl ring substituted with two methyl groups at the 2- and 3-positions, an amino group attached to the aromatic ring, and an acetonitrile (-CH₂CN) functional group. The acetonitrile moiety suggests reactivity typical of nitriles, such as participation in nucleophilic additions or hydrolysis to carboxylic acids. The (2,3-dimethylphenyl)amino group may confer steric and electronic effects that influence solubility, stability, and biological interactions .

Properties

CAS No.

67083-70-9

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(2,3-dimethylanilino)acetonitrile

InChI

InChI=1S/C10H12N2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-5,12H,7H2,1-2H3

InChI Key

YWJMVRHCDGQFNQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NCC#N)C

Canonical SMILES

CC1=C(C(=CC=C1)NCC#N)C

Other CAS No.

67083-70-9

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations: Benzoic Acid vs. Acetonitrile

Mefenamic Acid (2-[(2,3-Dimethylphenyl)amino]benzoic acid)

  • Structure: Shares the (2,3-dimethylphenyl)amino group but replaces acetonitrile with a benzoic acid (-C₆H₄COOH) group.
  • Properties : Higher molecular weight (241.29 g/mol) due to the carboxylic acid group. Melting point: 230–235°C, with solubility in alkaline aqueous solutions .
  • Applications: Widely used as a non-steroidal anti-inflammatory drug (NSAID), highlighting the pharmacological relevance of the (2,3-dimethylphenyl)amino motif .
  • Comparison : The carboxylic acid group in mefenamic acid enhances water solubility at physiological pH, whereas the acetonitrile in the target compound may improve lipophilicity, favoring membrane permeability in drug intermediates .

Substituent Variations on the Aromatic Ring

3,4-Dimethoxyphenyl-acetonitrile

  • Structure : Methoxy (-OCH₃) groups at 3- and 4-positions instead of methyl groups.
  • Properties: Molecular weight 177.20 g/mol; melting point 62–63°C. Soluble in ethanol and ether, indicating moderate polarity .
  • This could alter reactivity in electrophilic substitutions or metal-catalyzed reactions .

2-(2,6-Dichlorophenyl)acetonitrile

  • Structure : Chlorine atoms at 2- and 6-positions on the phenyl ring.
  • Properties: Molecular weight 186.04 g/mol.
  • Safety : Precautionary statements (e.g., P101) suggest higher toxicity compared to methyl-substituted analogs, likely due to halogenated byproducts .

Amino Group Variations

N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile

  • Structure: Features nitro (-NO₂) and dimethylamino (-N(CH₃)₂) groups on the aromatic ring.
  • Applications: Studied for enzyme inhibition and DNA methyltransferase activity, indicating that nitro and amino groups enhance interactions with biological targets .
  • However, the dimethylamino group may reduce solubility compared to the primary amino group in the target compound .

Key Data Table: Structural and Physical Properties

Compound Molecular Weight (g/mol) Substituents Functional Group Melting Point (°C) Solubility Applications
((2,3-Dimethylphenyl)amino)acetonitrile ~177 (estimated) 2,3-dimethyl, amino Acetonitrile Not reported Polar organic solvents Research, synthesis intermediate
Mefenamic Acid 241.29 2,3-dimethyl, amino Benzoic acid 230–235 Alkaline solutions NSAID, anti-inflammatory
3,4-Dimethoxyphenyl-acetonitrile 177.20 3,4-dimethoxy Acetonitrile 62–63 Ethanol, ether Organic synthesis
2-(2,6-Dichlorophenyl)acetonitrile 186.04 2,6-dichloro Acetonitrile Not reported Not reported Chemical synthesis

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